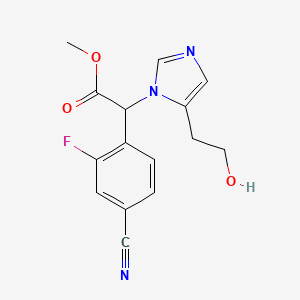

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate

Description

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate is a synthetic imidazole derivative with a multifunctional structure. Key features include:

- A methyl ester group at the acetate position.

- A 5-(2-hydroxyethyl)-1H-imidazole core, contributing to hydrogen-bonding interactions and solubility.

This compound is an intermediate in synthesizing Osilodrostat, a drug targeting Cushing’s syndrome . Its LCMS data (m/z = 304.0 [M+H]⁺) and high synthetic yield (92%) highlight its practical utility in pharmaceutical chemistry .

Properties

Molecular Formula |

C15H14FN3O3 |

|---|---|

Molecular Weight |

303.29 g/mol |

IUPAC Name |

methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-hydroxyethyl)imidazol-1-yl]acetate |

InChI |

InChI=1S/C15H14FN3O3/c1-22-15(21)14(19-9-18-8-11(19)4-5-20)12-3-2-10(7-17)6-13(12)16/h2-3,6,8-9,14,20H,4-5H2,1H3 |

InChI Key |

NQZHDCUTHOKYRX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)C#N)F)N2C=NC=C2CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and imidazole structures, followed by the introduction of the cyano and fluorine groups. Common reagents used in these reactions include:

Nucleophilic substitution reagents: for introducing the fluorine atom.

Cyanation reagents: for adding the cyano group.

Esterification reagents: for forming the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key factors in industrial production include:

Temperature control: to ensure optimal reaction rates.

Purification techniques: such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The cyano group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.

Substitution reagents: Sodium azide (NaN3), thiols (R-SH).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and fluorine groups, along with the imidazole ring, may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Biological Activity

Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate, identified by its CAS number 1472004-27-5, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula: C₁₅H₁₅F₁N₄O₂

- Molecular Weight: 303.293 g/mol

- Key Functional Groups: Imidazole ring, cyano group, and hydroxyethyl side chain.

Antiviral Activity

Research indicates that compounds containing imidazole rings exhibit promising antiviral properties. For instance, derivatives of imidazole have shown effectiveness against various viral strains, including HIV and dengue virus. This compound may share similar mechanisms of action due to its structural components.

Table 1: Comparative Antiviral Efficacy of Imidazole Derivatives

| Compound Name | Virus Target | EC50 (μM) | Reference |

|---|---|---|---|

| IM18 | DENV-2 | >10 | |

| I45DC | YFV | 1.85 | |

| Methyl Ester | TBD | TBD | Current Study |

Inhibition of Kinases

Imidazole derivatives are also known for their ability to inhibit kinases, which play crucial roles in cell signaling pathways. The potential for this compound to act as a kinase inhibitor warrants further investigation.

Case Study: Aurora Kinase Inhibition

In a study focusing on imidazole derivatives as Aurora kinase inhibitors, compounds were synthesized and tested for their inhibitory effects. The most potent compound exhibited an IC50 value of 6.1 nM against Aurora A kinase, suggesting that similar compounds could be developed from the target molecule.

Cytotoxicity Studies

Understanding the cytotoxic effects of this compound is essential for evaluating its therapeutic potential. Preliminary cytotoxicity assays indicate that certain concentrations may exhibit low toxicity while maintaining antiviral efficacy.

Table 2: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Toxicity Level |

|---|---|---|---|

| IM18 | Vero Cells | >1000 | Low |

| I45DC | MT-4 Cells | <10 | Moderate |

| Target Compound | TBD | TBD | TBD |

The proposed mechanism of action for this compound involves the inhibition of viral replication through interference with viral enzymes or cellular pathways critical for viral life cycles. The imidazole moiety is particularly relevant in this context due to its established role in mimicking nucleotide structures that are essential for viral RNA synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.